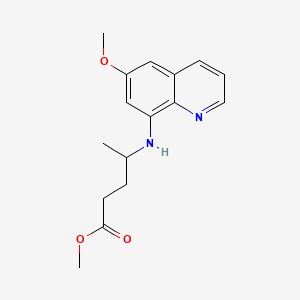

Carboxyprimaquine Methyl Ester

Description

Properties

IUPAC Name |

methyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-11(6-7-15(19)21-3)18-14-10-13(20-2)9-12-5-4-8-17-16(12)14/h4-5,8-11,18H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUKHBGFHNUUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxyprimaquine Methyl Ester can be synthesized through various chemical reactions. One common method involves the hydrogenation of carboxyprimaquine-β-D-glucuronide benzyl ester using palladium on carbon (Pd/C) as a catalyst in ethanol under hydrogen gas . Another method involves the reduction of benzyl 1-O-levulinyl-D-glucuronate with sodium borohydride (NaBH4) in glacial acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to confirm the identity and purity of the compound .

Chemical Reactions Analysis

Hydrolysis and Degradation

The hydrolysis of Carboxyprimaquine Methyl Ester to regenerate carboxyprimaquine involves:

-

Acid-catalyzed acidolysis : Propionic acid or similar carboxylic acids act as catalysts in the presence of water .

-

Mechanism : The ester reacts with water to produce carboxyprimaquine and methanol. The catalyst (e.g., propionic acid) enhances reaction kinetics by stabilizing intermediates and driving methanol removal.

Reaction Equation :

Metabolic Pathways

In biological systems, this compound arises from primaquine metabolism:

-

Oxidative deamination : Primaquine undergoes amine oxidation to form carboxyprimaquine .

-

Methylation : Subsequent methylation of the carboxylic acid group yields the methyl ester .

LC–MS/MS Data (from human metabolism studies):

| Metabolite | Exact Mass | Molecular Formula | Key Fragment Ions |

|---|---|---|---|

| This compound | 275.1385 | C₁₅H₁₈N₂O₃ | m/z 274.1549 |

Analytical Methods

-

HPLC-MS : Used to monitor reaction progress and quantify products.

-

DSC/TGA : Characterize thermal stability and degradation profiles.

Key Observations

-

Enhanced Bioactivity : Metabolites of this compound exhibit improved antimalarial activity compared to primaquine .

-

Safety Considerations : Diazomethane is highly toxic and explosive, requiring specialized handling .

-

Catalyst Efficiency : Propionic acid accelerates hydrolysis kinetics by maintaining a stable carboxylic acid concentration in the reaction system .

Scientific Research Applications

Carboxyprimaquine Methyl Ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Carboxyprimaquine Methyl Ester is not fully understood. it is believed to involve the generation of reactive oxygen species (ROS) and interference with the electron transport chain in the parasite . The compound may also bind to and alter the properties of protozoal DNA, contributing to its antimalarial effects .

Comparison with Similar Compounds

Key Properties :

- Molecular formula : C₁₆H₂₁N₂O₃.

- Mass spectrometry : [M+H]⁺ at m/z 289.1560 with fragments at m/z 257.1287 (loss of CH₃OH) and m/z 175.0843 (loss of C₆H₁₀O₂) .

- Structural confirmation : Matches synthetic CPQ-ME in LC-MS/MS retention time and fragmentation patterns .

Comparison with Related Primaquine Metabolites

CPQ-ME is one of several PQ metabolites detected in human plasma. Below is a comparative analysis of its structural, metabolic, and pharmacokinetic properties:

Table 1: Key Metabolites of Primaquine

Structural and Metabolic Differences

CPQ-ME vs. Carboxyprimaquine (cPQ) :

- CPQ-ME is the methyl ester of cPQ, enhancing lipophilicity compared to the polar carboxylic acid .

- cPQ is a major circulating metabolite with 1,000-fold higher exposure to the (R)-enantiomer than (S)-enantiomer in plasma .

- CPQ-ME is less abundant in plasma, suggesting rapid hydrolysis back to cPQ or further metabolism .

- CPQ-ME vs. Phase II Metabolites: Glucuronides (e.g., PQN-carbamoyl glucuronide) exhibit increased water solubility due to glucuronic acid conjugation, favoring renal excretion . Glycosylated PQ (m/z 422.2315) represents another Phase II pathway, altering pharmacokinetics and tissue distribution .

CPQ-ME vs. Lactam Derivatives :

Pharmacokinetic Insights

- CPQ-ME Detection : Detected in plasma post-PQ administration but at lower concentrations than cPQ .

- Enantiomeric Disparity : While cPQ shows dramatic enantiomeric exposure differences (R >> S), CPQ-ME’s stereoselectivity remains uncharacterized .

Research Implications

- Metabolic Pathways: CPQ-ME formation involves monoamine oxidase-A (MAO-A), a target for modulating PQ metabolism and toxicity .

- Therapeutic Potential: Unlike cPQ, CPQ-ME’s ester group may enhance membrane permeability, though its antimalarial activity is unconfirmed .

- Analytical Challenges : Differentiation of CPQ-ME from isomers (e.g., dihydroxy derivatives) requires high-resolution LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.